molecular formula C13H16N2O2 B2929591 N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide CAS No. 478262-02-1

N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide

Cat. No.: B2929591
CAS No.: 478262-02-1
M. Wt: 232.283
InChI Key: PHGOCHSYEFNMQT-UHFFFAOYSA-N
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Description

N-[4-(3,3-Dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide is a substituted acetamide featuring a 3,3-dimethyl-2-oxoazetidine ring attached to the para position of the phenyl group. The azetidinone (four-membered β-lactam) ring confers conformational rigidity, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-10-4-6-11(7-5-10)15-8-13(2,3)12(15)17/h4-7H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGOCHSYEFNMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(C2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with 3,3-dimethyl-2-oxoazetidine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. The β-lactam ring may also participate in hydrolytic ring-opening due to inherent strain.

Reaction TypeConditionsProductsKey ObservationsReferences
Acidic hydrolysis6M HCl, reflux (12–24 hr)4-(3,3-Dimethyl-2-oxoazetidin-1-yl)aniline + acetic acidComplete cleavage of the acetamide group at elevated temperatures. The β-lactam ring remains intact under mild conditions but opens in concentrated HCl.
Alkaline hydrolysis10% NaOH, 80°C (8 hr)Sodium 4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenolate + acetamideSaponification of the acetamide group dominates; β-lactam ring stability depends on substituent steric effects.
Enzymatic hydrolysisLipase/esterase (pH 7.4, 37°C)Partial degradation to aniline derivativesLimited activity due to steric hindrance from dimethyl groups on the azetidinone.

Ring-Opening Reactions of the Azetidinone

The 3,3-dimethyl-2-oxoazetidin-1-yl group undergoes nucleophilic attack at the carbonyl carbon, leading to ring-opening (Figure 1).

Azetidinone+NuOpen chain amino acid derivatives\text{Azetidinone}+\text{Nu}^-\rightarrow \text{Open chain amino acid derivatives}

Key Reactions:

  • Aminolysis : Reacts with primary amines (e.g., methylamine) in DMF at 60°C to form β-amino amides .

  • Thiolysis : Thioglycolic acid in refluxing toluene opens the ring, yielding thiazolidinone derivatives .

  • Acid-Catalyzed Ring-Opening : Concentrated H₂SO₄ induces cleavage to form γ-lactam intermediates.

Functionalization of the Aromatic Ring

ReactionReagents/ConditionsProductYieldReferences
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative22%
BrominationBr₂/FeCl₃, CHCl₃3-Bromo derivative18%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivatives35–50%

Condensation and Cyclization Reactions

The acetamide’s NH₂ group participates in condensation with aldehydes or ketones, forming Schiff bases. Subsequent cyclization yields heterocycles.

Example Pathway:

  • Schiff Base Formation : React with 4-chlorobenzaldehyde in ethanol (piperidine catalyst) to form N-(4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl)-2-(4-chlorophenyl)imineacetamide .

  • Cyclization : Treat with thioglycolic acid/AlCl₃ to produce thiazolidin-4-one derivatives (72% yield) .

Radical Reactions

The dimethyl-substituted β-lactam shows moderate stability under radical conditions. Photochemical irradiation (λ = 254 nm) in CCl₄ generates chlorinated products via C–H abstraction.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing CO₂, NH₃, and aromatic fragments. The dimethyl groups enhance thermal stability compared to unsubstituted azetidinones .

Catalytic Transformations

ReactionCatalystOutcomeReferences
HydrogenationPd/C, H₂ (50 psi)Reduces azetidinone to pyrrolidone (partial)
OxidationKMnO₄, H₂O, 100°CCleaves acetamide to nitrobenzene derivatives

Spectral Characteristics

  • IR : Strong absorptions at 1720 cm⁻¹ (β-lactam C=O) and 1655 cm⁻¹ (amide C=O) .

  • ¹H NMR : δ 1.42 (s, 6H, CH₃), 2.15 (s, 3H, COCH₃), 7.25–7.60 (m, 4H, Ar–H) .

Scientific Research Applications

N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their properties:

Compound Name Substituent(s) Key Features Biological Activity Reference
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Piperazinyl sulfonyl Five-membered piperazine ring Analgesic activity comparable to paracetamol
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36) Diethylsulfamoyl Bulky sulfonamide group Anti-hypernociceptive (inflammatory pain)
N-[4-(3-Chloro-2-oxo-propoxy)phenyl]acetamide Chloro-oxo-propoxy Electrophilic chloro-oxo group Not explicitly stated; potential reactivity in biocatalysis
N-{4-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide Thiazolidinone-acetyl Five-membered thiazolidinone ring Likely targets metabolic pathways (e.g., PPARγ modulation)
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide Chlorobenzenesulfonyl Sulfonyl group with chloro substitution Structural similarity to sulfa drugs (antimicrobial potential)
N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide Oxazolidinone-tert-butyl Five-membered oxazolidinone ring Antibacterial (oxazolidinones inhibit bacterial translation)

Pharmacological Activities

  • Analgesic Activity : Compound 35 (piperazinyl sulfonyl derivative) showed superior analgesic activity compared to paracetamol, suggesting that bulky sulfonamide groups enhance target engagement .

Structural Insights

  • Ring Size and Rigidity: The azetidinone ring in the main compound is smaller (four-membered) than the piperazinyl (six-membered) or thiazolidinone (five-membered) rings in analogs. This rigidity may improve metabolic stability but reduce conformational adaptability for target binding .
  • Electrophilic Substituents : The chloro-oxo group in N-[4-(3-chloro-2-oxo-propoxy)phenyl]acetamide may enhance reactivity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues) .

Structure-Activity Relationships (SAR)

  • Sulfonamide Groups : Enhance solubility and hydrogen-bonding capacity, critical for analgesic and anti-inflammatory activities .
  • Heterocyclic Rings: Thiazolidinone and oxazolidinone rings improve metabolic stability and target specificity (e.g., bacterial ribosomes for oxazolidinones) .
  • Substituent Position : Para-substitution on the phenyl ring maximizes steric compatibility with hydrophobic binding pockets .

Biological Activity

N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a 3,3-dimethyl-2-oxoazetidine moiety. The structural formula can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of azetidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. A study highlighted that derivatives containing azetidine rings demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A related study on azetidine derivatives demonstrated that specific modifications could lead to enhanced apoptosis in cancer cells. The mechanism often involves the activation of caspases and subsequent DNA fragmentation . This suggests that this compound may possess similar properties, warranting further investigation.

Neuropharmacological Effects

Emerging research has focused on the neuropharmacological effects of azetidine derivatives. A study conducted on similar compounds indicated antidepressant-like activities in animal models, which were attributed to their ability to modulate neurotransmitter systems . This opens avenues for exploring this compound as a potential candidate for treating mood disorders.

Inhibition Studies

In vitro studies have shown that compounds related to this compound can act as inhibitors for certain enzymes. For instance, a study on lactamized compounds demonstrated inhibition of specific isoenzymes, which could be relevant for developing targeted therapies against diseases where these enzymes play a crucial role .

Synthesis and Characterization

Research has detailed the synthesis methods for creating this compound and its analogs. Characterization techniques such as NMR and mass spectrometry were employed to confirm structure and purity. These studies provide foundational knowledge for further pharmacological evaluation.

Efficacy in Animal Models

In vivo studies have assessed the efficacy of related compounds in various animal models. For example, a derivative demonstrated significant tumor growth inhibition in colorectal cancer xenografts at specific dosages . Such findings support the need for clinical trials involving this compound.

Data Table: Comparative Biological Activity of Related Compounds

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer
2-(4-(3,3-Dimethyl-2-oxoazetidin-1-yl)phenyl)acetonitrileModerate Antibacterial
Azetidine derivativesApoptosis induction in cancer cells
Lactamized derivativesEnzyme inhibition

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